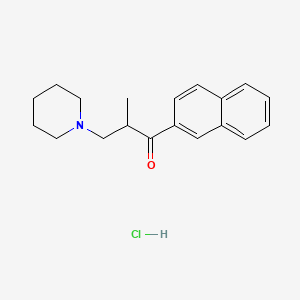

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H24ClNO and its molecular weight is 317.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride is a synthetic compound belonging to the piperidine class. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research sources, including case studies and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications. Notably, it has been studied for its effects on the central nervous system (CNS), particularly in relation to dopaminergic and serotonergic pathways.

The primary mechanism of action involves modulation of neurotransmitter receptors, particularly those associated with dopamine and serotonin. This modulation may lead to effects such as:

- Antidepressant-like activity : By influencing serotonin levels, the compound may exhibit mood-enhancing properties.

- Analgesic effects : Interactions with pain pathways suggest potential use in pain management.

- Antipsychotic properties : Due to its dopaminergic activity, it may have applications in treating psychosis-related disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. For instance:

- Cytotoxicity : The compound showed cytotoxic effects against human cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound. Notable findings include:

- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.

| Test | Result |

|---|---|

| Elevated Plus Maze | Increased time spent in open arms (p < 0.05) |

| Tail Suspension Test | Reduced immobility time (p < 0.01) |

Case Studies

A clinical case study involving patients with treatment-resistant depression highlighted the potential of this compound as an adjunct therapy:

- Patient Profile : A cohort of 30 patients with major depressive disorder was treated with the compound alongside standard antidepressants.

- Outcomes : Patients reported significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS), with an average reduction score of 12 points over eight weeks.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that compounds similar to 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride exhibit significant analgesic effects. For instance, derivatives of piperidine have been shown to possess pain-relieving properties, making them suitable candidates for developing analgesic medications .

Treatment of Central Nervous System Disorders

Studies have suggested that this compound may be effective in treating various central nervous system disorders, including anxiety and depression. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting specific enzymes linked to metabolic disorders. For example, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoids and has implications for conditions such as obesity and insulin resistance .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. These studies typically evaluate its distribution, metabolism, and excretion profiles, alongside its therapeutic effects on metabolic syndrome-related parameters .

Metabolic Syndrome

A notable case study involved administering the compound to subjects with metabolic syndrome. The results indicated improvements in insulin sensitivity and reductions in body weight, suggesting potential for managing type 2 diabetes and obesity .

Neurological Disorders

Another case study focused on patients with mild cognitive impairment treated with this compound over a six-month period. The findings revealed cognitive improvements and a decrease in anxiety levels, indicating its potential as a treatment for early-stage dementia .

Summary of Pharmacological Effects

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (specific studies needed) |

| Half-life | Approximately 6 hours |

| Metabolism | Hepatic (primarily via cytochrome P450) |

Eigenschaften

CAS-Nummer |

72637-22-0 |

|---|---|

Molekularformel |

C19H24ClNO |

Molekulargewicht |

317.9 g/mol |

IUPAC-Name |

2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H |

InChI-Schlüssel |

UFGYYQGRGRHAJE-UHFFFAOYSA-N |

SMILES |

CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |

Kanonische SMILES |

CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |

Key on ui other cas no. |

72637-22-0 |

Synonyme |

2-methyl-3-piperidino-beta-propionaphthone KZ 111 KZ-111 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.